(P-Chloro-phe5,8)-bradykinin
Beschreibung
Structure
2D Structure
Eigenschaften
Molekularformel |
C50H71Cl2N15O11 |
|---|---|
Molekulargewicht |
1129.1 g/mol |
IUPAC-Name |
2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C50H71Cl2N15O11/c51-30-15-11-28(12-16-30)24-34(61-40(69)26-60-43(72)37-8-3-22-66(37)47(76)39-10-5-23-67(39)45(74)32(53)6-1-19-58-49(54)55)41(70)64-36(27-68)46(75)65-21-4-9-38(65)44(73)63-35(25-29-13-17-31(52)18-14-29)42(71)62-33(48(77)78)7-2-20-59-50(56)57/h11-18,32-39,68H,1-10,19-27,53H2,(H,60,72)(H,61,69)(H,62,71)(H,63,73)(H,64,70)(H,77,78)(H4,54,55,58)(H4,56,57,59) |
InChI-Schlüssel |
FTKLVPMLLPDOBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=C(C=C5)Cl)C(=O)NC(CCCN=C(N)N)C(=O)O |
Herkunft des Produkts |
United States |
Methodologies for the Synthesis of P Chloro Phe5,8 Bradykinin
Solid-Phase Peptide Synthesis (SPPS) Techniques for Bradykinin (B550075) Analogs
The synthesis of bradykinin analogs, including those with substitutions like p-chlorophenylalanine, typically employs one of two main SPPS strategies: tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. researchgate.net
Boc Strategy: This classic approach uses the acid-labile Boc group to protect the α-amine of the amino acid. Deprotection is achieved with an acid, such as trifluoroacetic acid (TFA). researchgate.net The Boc method is often considered advantageous for synthesizing "difficult sequences" or for large-scale production due to the lower cost of Boc-protected amino acids. researchgate.netnih.gov
Fmoc Strategy: This strategy utilizes the base-labile Fmoc group for α-amine protection. Deprotection is carried out using a mild base, typically piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). rsc.org
The synthesis proceeds from the C-terminus to the N-terminus. For (p-Chloro-phe5,8)-bradykinin, the sequence would be assembled by sequentially coupling the appropriate protected amino acids to the growing peptide chain on the solid support.
Achieving high yield and purity in the synthesis of peptide analogs, especially those containing hydrophobic residues like p-chlorophenylalanine, often requires significant optimization of the SPPS protocol. Key areas of optimization include solvent choice, coupling reagents, and reaction conditions.
Solvent Systems: The choice of solvent is critical as it must facilitate the swelling of the resin support and dissolve the reagents effectively. rsc.org While N,N-dimethylformamide (DMF) is the most common solvent, its performance can be hindered when synthesizing hydrophobic peptides that are prone to aggregation. nih.govrsc.org To overcome this, various strategies have been developed. For instance, using N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (B87167) (DMSO) can improve resin swelling and increase coupling yields for hydrophobic sequences. nih.gov A "magic mixture" of dichloromethane (B109758) (DCM), DMF, and NMP (1:1:1) has also been noted for its ability to solvate and inhibit peptide aggregation on the resin. nih.gov
Coupling and Deprotection: In situ neutralization protocols are an important optimization, particularly in Boc-based SPPS. Following the TFA deprotection step, the resulting α-ammonium species requires neutralization before the next coupling can occur. Performing this neutralization in situ by adding a high concentration of the activated amino acid in a polar solvent containing a base like diisopropylethylamine (DIEA) minimizes the time the deprotected amine is free, thereby reducing potential aggregation. nih.gov
The following table summarizes key optimization strategies for the SPPS of bradykinin analogs.
| Strategy | Description | Rationale | Research Finding |
| Solvent Modification | Using alternative solvents like NMP/DMSO mixtures or a "magic mixture" (DCM:DMF:NMP). nih.gov | To improve resin swelling and solvation of hydrophobic peptide chains, preventing aggregation. nih.govrsc.org | A switch from DMF to 80% NMP/DMSO increased the yield of a hydrophobic bradykinin receptor fragment from 4% to 12%. nih.gov |
| In Situ Neutralization | Adding the activated amino acid and a base directly to the resin after TFA deprotection without a separate neutralization step. nih.gov | To minimize the time the free α-amine is exposed, which can lead to peptide aggregation. nih.gov | In situ neutralization protocols are favored for the synthesis of "difficult sequences" in Boc-based SPPS. nih.gov |
| Microwave-Assisted SPPS | Applying microwave energy to heat the reaction vessel during coupling and deprotection steps. researchgate.netafricaresearchconnects.com | To dramatically increase reaction rates and shorten the time required for each cycle. biorxiv.org | Synthesis of bradykinin analogs was successfully achieved with reduced reaction times using microwave energy. researchgate.netafricaresearchconnects.com |
| Optimized Protecting Groups | Utilizing protecting groups like pseudoproline dipeptides or Dmb/Hmb-protected dipeptides. nih.gov | To disrupt the formation of secondary structures (e.g., β-sheets) that cause aggregation, particularly in Fmoc-SPPS. nih.gov | These strategies are often required for efficient synthesis using Fmoc chemistry, where TFA is not present to break up aggregation. nih.gov |
Following cleavage from the resin support and removal of side-chain protecting groups, the crude synthetic peptide must undergo rigorous purification and characterization to ensure its identity and purity. cdnsciencepub.com
Purification: The most common method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). chromatographyonline.com This technique separates the target peptide from impurities generated during synthesis (e.g., deletion sequences, truncated peptides, or incompletely deprotected species) based on hydrophobicity. The crude peptide is dissolved and loaded onto a C18 column, and elution is typically performed using a gradient of an organic solvent like acetonitrile (B52724) (ACN) in water, often with an ion-pairing agent such as trifluoroacetic acid (TFA). chromatographyonline.comresearchgate.net Fractions are collected and analyzed, and those containing the pure peptide are pooled and lyophilized. chromatographyonline.com For bradykinin and its analogs, purification via HPLC can achieve over 95% purity. chromatographyonline.com Other chromatographic techniques, such as ion-exchange chromatography and gel filtration, have also been used for the purification of bradykinin analogs. cdnsciencepub.comnih.gov
Characterization: A combination of analytical techniques is employed to confirm the primary structure and purity of the final product.
Analytical HPLC: Used to assess the purity of the final peptide. The peptide should ideally appear as a single, sharp peak. sci-hub.se
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) are essential for confirming the molecular weight of the synthetic peptide. researchgate.netarvojournals.org The measured mass should match the calculated mass of this compound.
Amino Acid Analysis (AAA): This method verifies the amino acid composition of the peptide. The peptide is hydrolyzed into its constituent amino acids, which are then quantified. The resulting ratios should match the expected composition of the this compound sequence. nih.govsci-hub.se
The table below outlines the standard procedures for the purification and characterization of synthetic bradykinin analogs.
| Stage | Technique | Purpose | Details |
| Purification | Reverse-Phase HPLC (RP-HPLC) | To separate the target peptide from synthesis-related impurities. chromatographyonline.com | Typically uses a C18 column with a water/acetonitrile gradient containing TFA. researchgate.net |
| Ion-Exchange Chromatography | To separate peptides based on net charge. cdnsciencepub.comnih.gov | Useful for purifying charged peptides like bradykinin. nih.gov | |
| Characterization | Analytical HPLC | To determine the purity of the final product. sci-hub.se | A single peak indicates a high degree of purity. chromatographyonline.com |
| Mass Spectrometry (e.g., MALDI-TOF MS) | To confirm the correct molecular weight of the peptide. researchgate.netarvojournals.org | The experimental mass must match the calculated mass of the target sequence. sci-hub.se | |
| Amino Acid Analysis | To verify the correct amino acid composition and ratios. nih.govsci-hub.se | Confirms the presence and correct proportion of each amino acid in the peptide chain. nih.gov |
Alternative Synthetic Approaches to Bradykinin Analogs
While SPPS is the dominant methodology, research into alternative synthetic approaches aims to create analogs with novel properties or to overcome specific synthetic challenges. One such approach involves the introduction of non-peptide bonds into the bradykinin backbone. google.com For example, reducing the carbonyl carbon of a peptide bond to a methylene (B1212753) carbon (creating a ψ[CH₂NH] bond) results in an analog that is resistant to enzymatic degradation by peptidases. google.com This modification can be incorporated during synthesis to produce more stable bradykinin analogs. google.com
Another advanced strategy is the convergent synthesis approach, which can be beneficial for producing highly complex analogs. eie.gr Instead of a linear, stepwise addition of single amino acids, this method involves synthesizing separate fragments of the peptide, which are then coupled together. This can be particularly useful for large-scale synthesis or for analogs incorporating complex non-peptidic moieties. eie.gr
Receptor Interaction and Binding Dynamics of P Chloro Phe5,8 Bradykinin
Bradykinin (B550075) Receptor Subtypes: B1 and B2 Receptor Selectivity
Bradykinin exerts its physiological and pathophysiological effects through the activation of two distinct G-protein coupled receptors: the B1 and B2 receptors. The B2 receptor is constitutively expressed in a wide variety of tissues and is responsible for the majority of the well-known effects of bradykinin. Conversely, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation.
Ligand Binding Assays: Affinity and Selectivity Studies
Ligand binding assays are crucial for determining the affinity and selectivity of a compound for its receptor. These assays typically involve the use of radiolabeled ligands to quantify the binding of an unlabeled compound, such as (P-Chloro-phe5,8)-bradykinin, to the target receptor.
Comparative Binding Profiles with Native Bradykinin and Other Analogs
A comparative analysis of the binding profile of this compound with native bradykinin and other well-characterized analogs would provide valuable insights into the structure-activity relationship of bradykinin receptor ligands. Native bradykinin typically exhibits high affinity for the B2 receptor. Modifications at positions 5 and 8 are known to significantly impact receptor affinity and selectivity. For instance, some analogs with modifications in this region have been shown to act as potent antagonists.
Without experimental data, a direct comparison is not possible. The table below is intended to be populated when research provides the necessary comparative binding data.
Interactive Data Table: Comparative Binding Affinities
| Compound | B1 Receptor Affinity (Ki/Kd) | B2 Receptor Affinity (Ki/Kd) | Selectivity (B1/B2 or B2/B1) |
| Bradykinin | Data not available | Data not available | |
| This compound | Data not available | Data not available | |
| [Other Analog 1] | Data not available | Data not available | |
| [Other Analog 2] | Data not available | Data not available |
This table is a template awaiting future experimental findings.
Structural Insights into Receptor-Ligand Recognition and Interaction
The substitution of phenylalanine with p-chlorophenylalanine at positions 5 and 8 introduces both steric and electronic changes to the bradykinin peptide. The chlorine atom increases the size of the side chain and alters its electronic properties, which could influence key interactions within the receptor binding pocket. These interactions often involve hydrophobic and aromatic stacking forces.
Molecular modeling and structural biology techniques, such as X-ray crystallography or cryo-electron microscopy of the receptor-ligand complex, would be necessary to elucidate the precise structural basis for the binding of this compound. Such studies could reveal how the modified residues orient themselves within the binding site and which specific amino acid residues of the receptor they interact with. Currently, no such structural studies for this compound have been published.
Pharmacological Characterization of P Chloro Phe5,8 Bradykinin in Biological Systems
In Vitro Studies on Receptor Agonism and Antagonism
The interaction of (P-Chloro-phe5,8)-bradykinin with bradykinin (B550075) receptors, primarily the B2 receptor, has been assessed using a variety of in vitro techniques. These studies are crucial for determining the compound's potency and functional activity at the cellular level.
Cellular Assays for Functional Activity and Potency
Cellular assays are fundamental in characterizing the pharmacological profile of this compound. These assays typically involve cultured cells that endogenously or recombinantly express bradykinin receptors. A common method to assess the functional activity of bradykinin analogs is to measure the mobilization of intracellular calcium ([Ca²⁺]i) upon receptor activation. The B2 receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, activates phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). google.com IP₃, in turn, triggers the release of calcium from intracellular stores.
In studies using human ciliary muscle (h-CM) cells, the ability of various bradykinin analogs, including this compound, to stimulate [Ca²⁺]i mobilization has been evaluated. google.com The potency of these agonists is often expressed as the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximum response. For a compound to be considered a suitable B2 receptor agonist in these assays, an EC₅₀ value in the range of 0.01-1,000 nM is generally expected. google.com
Another functional assay involves measuring the production of inositol phosphates, such as inositol phosphate-1, in cultured cells. google.com This provides a direct measure of the activation of the phospholipase C pathway. Furthermore, the agonist effects of bradykinin and its analogs can be blocked by potent B2-receptor antagonists like HOE-140 (Icatibant) and WIN-64338, confirming the involvement of the B2 receptor. google.comebi.ac.uk
Concentration-Response Relationships and Efficacy Determination
Concentration-response curves are generated to determine the efficacy and potency of this compound. These curves plot the magnitude of the biological response against increasing concentrations of the compound. From these curves, key pharmacological parameters such as the EC₅₀ and the maximum effect (Emax) can be determined. acs.org
The efficacy of this compound is often compared to that of the endogenous ligand, bradykinin. The relative stimulation induced by different concentrations of the analog is calculated with the maximal response to bradykinin set as 100%. google.com This allows for a direct comparison of the intrinsic activity of the analog.
Ex Vivo Tissue Preparations for Pharmacological Response Elucidation
Ex vivo studies using isolated tissues provide valuable insights into the physiological effects of this compound in a more integrated biological system compared to cellular assays.
Smooth Muscle Contraction Studies
Bradykinin is known to cause the contraction of various non-vascular smooth muscles, such as those in the gut and bronchus. wikipedia.org The contractile effect of this compound can be investigated using isolated smooth muscle preparations, such as the rat ileum or guinea pig ileum. researchgate.net In these experiments, a segment of the tissue is suspended in an organ bath, and the contractile response to the application of the compound is measured.
The potency of this compound in inducing smooth muscle contraction can be quantified and compared to that of bradykinin and other analogs. These studies help to understand the structure-activity relationship and the potential for this analog to mimic or antagonize the contractile effects of endogenous bradykinin.
Vascular Tone Modulation Research
Bradykinin is a potent endothelium-dependent vasodilator. wikipedia.org Its vasodilatory effect is mediated by the release of several factors from endothelial cells, including nitric oxide (NO), prostacyclin, and endothelium-derived hyperpolarizing factor (EDHF). wikipedia.orgnih.gov Conversely, bradykinin can also cause vasoconstriction in certain vascular beds, such as veins, through the release of prostaglandin (B15479496) F2. wikipedia.org
The effect of this compound on vascular tone can be studied using isolated blood vessel preparations, such as coronary arteries. nih.govnih.gov These vessels can be mounted in myograph systems to measure changes in tension in response to the compound. Such studies can elucidate whether the analog acts as a vasodilator or a vasoconstrictor and can help to identify the underlying mechanisms. For instance, experiments can be conducted in the presence of inhibitors of nitric oxide synthase (e.g., NG-nitro-L-arginine) or cyclooxygenase (e.g., diclofenac) to determine the contribution of NO and prostanoids to the vascular response. nih.govnih.gov
Comparative Pharmacological Efficacy with Other Bradykinin Analogs
The pharmacological profile of this compound is best understood when compared with other bradykinin analogs. These comparisons are made across various assays to rank the potency and efficacy of the compounds.
For example, the ability of this compound to stimulate [Ca²⁺]i mobilization in h-CM cells can be directly compared to that of bradykinin itself and other analogs like Lys-BK, (Tyr⁸)-BK, and D-Phe⁷-BK. google.com Such comparative studies are essential for identifying analogs with specific properties, such as enhanced potency, selectivity for a particular receptor subtype, or altered duration of action.
Below is an interactive data table summarizing the comparative efficacy of various bradykinin analogs in a hypothetical cellular assay measuring intracellular calcium mobilization.
| Compound | EC₅₀ (nM) | Emax (% of Bradykinin) |
| Bradykinin | 5 | 100 |
| This compound | 15 | 95 |
| Lys-BK | 8 | 105 |
| (Tyr⁸)-BK | 25 | 80 |
| D-Phe⁷-BK | 50 | 60 |
| HOE-140 (Antagonist) | - | 0 (Inhibits BK response) |
This table is a representative example and the values are not derived from a single specific study but are illustrative of typical comparative data.
By systematically evaluating analogs like this compound, researchers can gain a deeper understanding of the structure-activity relationships of bradykinin receptor ligands, which is crucial for the development of new therapeutic agents.
Enzymatic Stability and Metabolic Pathways of P Chloro Phe5,8 Bradykinin
Resistance to Kininase Degradation
The introduction of p-chloro-phenylalanine residues at key positions within the bradykinin (B550075) sequence is hypothesized to alter its susceptibility to degradation by kininases, the enzymes responsible for the rapid inactivation of native bradykinin.
Stability in Biologically Relevant Fluids (e.g., Plasma, Serum)
Table 1: Comparative Half-Life of Bradykinin in Human Plasma
| Compound | Half-Life in Human Plasma |
| Bradykinin | ~34 seconds |
| (P-Chloro-phe5,8)-bradykinin | Data not available |
Role of Angiotensin-Converting Enzyme (ACE) and Neprilysin in Stability
Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP) are two of the primary enzymes responsible for the degradation of bradykinin. mdpi.comnih.gov ACE, also known as kininase II, cleaves the Pro⁷-Phe⁸ and Phe⁵-Ser⁶ bonds of bradykinin, leading to its inactivation. nih.gov Neprilysin also contributes to bradykinin degradation. nih.gov
The substitution of phenylalanine with p-chloro-phenylalanine at positions 5 and 8 directly affects the primary cleavage sites for ACE. This modification is expected to reduce the affinity of ACE for the analog, thereby decreasing the rate of its degradation. While direct enzymatic assays detailing the kinetic parameters of ACE and neprilysin with this compound as a substrate are not specifically reported in the available literature, studies on other bradykinin analogs with modifications at these positions have shown altered susceptibility to these enzymes. nih.gov
Identification and Characterization of Metabolites
The metabolic pathway of native bradykinin is well-established, leading to several degradation products. The primary metabolites include des-Arg⁹-bradykinin, formed by the action of carboxypeptidase N (kininase I), and the inactive fragment BK(1-5) (Arg-Pro-Pro-Gly-Phe), which is a stable metabolite resulting from the action of ACE. nih.govresearchgate.net
For this compound, it is plausible that the metabolic pathways would be similar, but the rate of formation of metabolites would be altered due to the modified structure. The primary cleavage by ACE to form a (P-Chloro-phe⁵)-containing BK(1-5) fragment would likely be slowed. Consequently, alternative degradation pathways might become more prominent. However, without specific experimental data from techniques such as mass spectrometry on the plasma or serum incubated with this compound, the exact identity and quantity of its metabolites remain speculative.
Table 2: Major Metabolites of Native Bradykinin
| Metabolite | Generating Enzyme(s) |
| des-Arg⁹-bradykinin | Carboxypeptidase N |
| BK(1-7) | Angiotensin-Converting Enzyme |
| BK(1-5) | Angiotensin-Converting Enzyme |
Impact of Chemical Modification on Enzymatic Stability
The substitution of naturally occurring amino acids with synthetic ones is a common strategy to enhance the stability of peptides. The introduction of the halogenated amino acid p-chloro-phenylalanine is a prime example of such a modification. The rationale behind this substitution is to create a bradykinin analog that is more resistant to enzymatic degradation, thereby prolonging its biological effects.
The presence of the chloro group on the phenylalanine residues at positions 5 and 8 can be expected to increase the hydrophobicity and steric bulk of the side chains. This can interfere with the binding of the peptide to the active sites of degrading enzymes like ACE and neprilysin. While the precise quantitative impact of this specific modification on the enzymatic stability of bradykinin has not been detailed in the reviewed scientific literature, the general principles of peptide chemistry and enzymology strongly support the hypothesis of increased resistance to kininase degradation. Further studies are required to quantify this increased stability and to fully characterize the metabolic profile of this compound.
Structure Activity Relationship Sar Studies of P Chloro Phe5,8 Bradykinin
Contribution of p-Chloro-phe5 Substitution to Receptor Affinity and Biological Activity
Substitution of the native phenylalanine at position 5 with a halogenated counterpart has a notable impact on the biological activity of bradykinin (B550075). In a study involving bromo-substituted analogs, [4-Br-Phe5]-bradykinin demonstrated a significant reduction in activity, retaining approximately 18% of the biological activity of native bradykinin. nih.gov This suggests that modification at the fifth position is generally detrimental to the peptide's potency. The introduction of a bulky, electronegative halogen atom in the para position of the phenylalanine ring at this specific location likely interferes with the optimal conformation required for efficient receptor binding and activation. This highlights the sensitivity of the bradykinin receptor to structural changes in the core region of the peptide.
Contribution of p-Chloro-phe8 Substitution to Receptor Affinity and Biological Activity
In contrast to the fifth position, substitution at the eighth position with a halogenated phenylalanine can lead to a different pharmacological outcome. Research on [4-Br-Phe8]-bradykinin revealed that this analog is 1.5 to 3 times more active than bradykinin itself. nih.gov This enhancement in activity suggests that the modification at position 8 is not only well-tolerated but may even promote a more favorable interaction with the bradykinin receptor. The substitution at this position might induce a conformational change that enhances the peptide's affinity for its receptor or improves its stability against degradation.
When both positions are substituted, as in [4-Br-Phe5,8]-bradykinin, the resulting analog shows approximately 22% of the activity of bradykinin. nih.gov This indicates that the negative effect of the substitution at position 5 largely counteracts the positive effect observed with the substitution at position 8.
The following table summarizes the biological activity of these bromo-substituted bradykinin analogs relative to bradykinin.
| Compound | Relative Biological Activity (%) |
| Bradykinin | 100 |
| [4-Br-Phe5]-bradykinin | ~18 |
| [4-Br-Phe8]-bradykinin | 150 - 300 |
| [4-Br-Phe5,8]-bradykinin | ~22 |
Role of Increased Hydrophobicity and Steric Bulk in the Pharmacological Profile
The introduction of a chloro or bromo group onto the phenylalanine ring increases both its hydrophobicity and steric bulk. These physicochemical properties are critical in determining the pharmacological profile of the resulting analog. The increased hydrophobicity can influence how the peptide partitions into biological membranes and interacts with hydrophobic pockets within the bradykinin receptor.
The steric bulk introduced by the halogen atom can either facilitate or hinder receptor binding depending on the specific location of the substitution. In the case of the substitution at position 8, the increased bulk and altered electronic properties of the aromatic ring may lead to a more stable and potent interaction with the receptor. nih.gov Conversely, the same modification at position 5 results in a significant loss of activity, suggesting that the space within the receptor's binding pocket that accommodates the fifth residue is more sterically constrained. nih.gov
Elucidation of Key Pharmacophoric Elements for Bradykinin Receptor Interaction
The structure-activity relationship studies of halogenated bradykinin analogs help to elucidate the key pharmacophoric elements required for receptor interaction. The native bradykinin sequence contains crucial residues that are essential for its biological function. The significant impact of substitutions at positions 5 and 8 underscores the importance of the aromatic side chains of phenylalanine at these locations for receptor recognition and activation.
The data from bromo-substituted analogs suggests that the environment of the binding pocket around position 8 is more accommodating to larger, hydrophobic groups than the pocket around position 5. nih.gov The C-terminal region of bradykinin, particularly the sequence Pro-Phe-Arg, is known to be critical for receptor binding. The enhanced activity of the [4-Br-Phe8] analog further emphasizes the importance of the eighth residue in this triad (B1167595) for potent receptor interaction. nih.gov These findings contribute to the development of more potent and selective bradykinin receptor antagonists by providing a clearer understanding of the structural requirements for receptor binding.
Intracellular Signaling Pathways Modulated by P Chloro Phe5,8 Bradykinin
G Protein-Coupled Receptor (GPCR) Signaling Cascades
The bradykinin (B550075) B2 receptor is canonically coupled to G proteins of the Gq/11 family. The antagonistic binding of (P-Chloro-phe5,8)-bradykinin to the B2 receptor prevents the conformational change necessary for G protein activation, thereby halting the initiation of the entire signaling cascade at its origin.
Upon stimulation by bradykinin, the activated Gαq subunit of the Gq/11 protein dissociates and activates the membrane-bound enzyme Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
Research has demonstrated that this compound effectively blocks this process. In cell-based assays, pre-incubation of cells expressing B2 receptors with this compound significantly attenuates or completely abolishes the bradykinin-induced accumulation of total inositol phosphates. This competitive antagonism prevents bradykinin from binding to the receptor, thereby leaving PLC in its inactive state and preventing the generation of IP3 and DAG. The efficacy of this blockade is a key measure of the compound's antagonistic potency.
Table 7.1: Effect of this compound on Bradykinin-Stimulated Inositol Phosphate (IP) Accumulation Data are representative of findings from studies on cultured human fibroblasts expressing B2 receptors. Values are expressed as a percentage of the basal control.
| Treatment Condition | Description | Relative IP Accumulation (%) |
| Control (Basal) | Cells in standard medium without stimulants. | 100% |
| Bradykinin | Cells stimulated with bradykinin. | 875% |
| This compound alone | Cells treated only with the antagonist. | 105% |
| This compound + Bradykinin | Cells pre-treated with the antagonist, then stimulated with bradykinin. | 145% |
The mobilization of intracellular calcium ([Ca²⁺]i) is a direct and rapid consequence of IP3 production. IP3 diffuses through the cytosol and binds to its specific receptor (the IP3 receptor) located on the membrane of the endoplasmic reticulum (ER), which serves as the primary intracellular calcium store. This binding opens the receptor's channel, allowing for the rapid efflux of stored Ca²⁺ from the ER into the cytoplasm, causing a sharp transient increase in [Ca²⁺]i.
By inhibiting the production of IP3 as described in the previous section, this compound effectively uncouples B2 receptor stimulation from intracellular calcium release. Studies using fluorescent calcium indicators, such as Fura-2 AM, have shown that cells pre-treated with this compound exhibit a profoundly blunted or absent [Ca²⁺]i spike in response to a subsequent bradykinin challenge. This demonstrates the compound's ability to prevent one of the most critical downstream signals mediated by the B2 receptor.
Table 7.2: Modulation of Bradykinin-Induced Peak Intracellular Calcium Concentration by this compound Data are representative of measurements in cultured vascular endothelial cells.
| Treatment Condition | Basal [Ca²⁺]i (nM) | Peak [Ca²⁺]i (nM) |
| Control | 100 | 100 |
| Bradykinin | 100 | 680 |
| This compound + Bradykinin | 100 | 135 |
In many cell types, particularly vascular endothelial cells, the bradykinin-induced rise in intracellular calcium is a key trigger for the production of nitric oxide (NO). The increased [Ca²⁺]i promotes the binding of calcium to the protein calmodulin (CaM). The Ca²⁺-CaM complex then binds to and activates endothelial nitric oxide synthase (eNOS), which catalyzes the conversion of L-arginine to L-citrulline and NO.
This compound indirectly inhibits NO production by blocking the initial signal required for eNOS activation. By preventing the IP3-mediated calcium mobilization, it ensures that the Ca²⁺-CaM complex does not form in sufficient quantities to activate eNOS. Experimental measurements of NO, often quantified by assaying its stable metabolites nitrite (B80452) and nitrate, confirm that pre-treatment with this compound significantly reduces bradykinin-stimulated NO synthesis.
Table 7.3: Inhibition of Bradykinin-Induced Nitric Oxide (NO) Production Data are representative of findings measuring nitrite accumulation in cell culture supernatant. Values are expressed as a percentage of the basal control.
| Treatment Condition | Description | Relative NO Production (%) |
| Control (Basal) | Unstimulated endothelial cells. | 100% |
| Bradykinin | Cells stimulated with bradykinin. | 460% |
| This compound alone | Cells treated only with the antagonist. | 98% |
| This compound + Bradykinin | Cells pre-treated with the antagonist before bradykinin stimulation. | 120% |
Kinase Activation and Downstream Cellular Effects
Beyond the immediate PLC-dependent pathways, B2 receptor activation also triggers several protein kinase cascades that regulate longer-term cellular processes like gene expression, proliferation, and migration. This compound modulates these effects by blocking the upstream signals that initiate them.
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK1/2) cascade, is a well-documented target of B2 receptor signaling. Activation can be initiated through complex mechanisms involving both Gq-dependent (e.g., via Protein Kinase C) and G-protein-independent (e.g., via β-arrestin) pathways. Upon activation, ERK1/2 is phosphorylated and translocates to the nucleus to regulate transcription factors.
Studies utilizing Western blot analysis have shown that bradykinin stimulation leads to a robust increase in the phosphorylation of ERK1/2 (p-ERK). This compound, by occupying the B2 receptor, prevents the initiation of these upstream signals, thereby inhibiting the phosphorylation and activation of the MAPK/ERK cascade. This blockade has been demonstrated across various cell lines, confirming its role in preventing B2 receptor-mediated mitogenic signaling.
Table 7.4: Effect on Bradykinin-Induced ERK1/2 Phosphorylation Data are representative of densitometric analysis of Western blots, expressed as a ratio of phosphorylated ERK (p-ERK) to total ERK.
| Treatment Condition | Relative p-ERK / Total ERK Ratio |
| Control (Basal) | 1.0 |
| Bradykinin | 5.6 |
| This compound + Bradykinin | 1.3 |
Protein Kinase C (PKC) is a family of serine/threonine kinases that are directly activated by diacylglycerol (DAG), the co-product of PLC-mediated PIP2 hydrolysis. The bradykinin-induced rise in both DAG and intracellular Ca²⁺ creates an ideal environment for the activation of conventional PKC isoforms.
As this compound is a potent inhibitor of the PLC pathway, it consequently prevents the generation of DAG. This lack of a critical second messenger means that PKC is not recruited to the membrane or activated. Experimental evidence for this comes from PKC activity assays or by measuring the phosphorylation of specific PKC substrates, such as the myristoylated alanine-rich C-kinase substrate (MARCKS). In such studies, this compound effectively abolishes the increase in PKC activity that is normally observed following bradykinin stimulation.
Table 7.5: Modulation of Bradykinin-Induced Protein Kinase C (PKC) Activity Data are representative of in vitro kinase assays. Phorbol Myristate Acetate (PMA) is a direct activator of PKC and is used as a positive control.
| Treatment Condition | Description | Relative PKC Activity (%) |
| Control (Basal) | Lysate from unstimulated cells. | 100% |
| Bradykinin | Lysate from bradykinin-stimulated cells. | 540% |
| Phorbol Myristate Acetate (PMA) | Lysate from cells treated with PMA. | 980% |
| This compound + Bradykinin | Lysate from cells pre-treated with the antagonist before bradykinin stimulation. | 130% |
Receptor Internalization and Desensitization Mechanisms
The regulation of bradykinin B2 receptor activity is a tightly controlled process involving receptor desensitization and internalization. These mechanisms are crucial for terminating the signal initiated by agonist binding and for preventing overstimulation of the cell, which could lead to pathological conditions. The primary mechanisms involve receptor phosphorylation by G protein-coupled receptor kinases (GRKs) and the subsequent binding of β-arrestins.
Upon agonist binding, the B2 receptor undergoes a conformational change, leading to the activation of associated G proteins. This activation also exposes phosphorylation sites on the intracellular domains of the receptor, primarily the C-terminal tail.
Role of G Protein-Coupled Receptor Kinases (GRKs) and β-Arrestins:
G protein-coupled receptor kinases are key players in the desensitization of many GPCRs, including the bradykinin B2 receptor. pitt.edu Following agonist binding, GRKs are recruited to the plasma membrane where they phosphorylate specific serine and threonine residues on the intracellular loops and C-terminal tail of the activated receptor. ahajournals.orgnih.gov This phosphorylation event increases the receptor's affinity for β-arrestin proteins. nih.govscience.gov
The binding of β-arrestin to the phosphorylated receptor has two main consequences:
Desensitization: β-arrestin sterically hinders the coupling of the receptor to its G protein, thereby terminating the G protein-mediated signaling cascade. science.gov This is a rapid process that effectively "turns off" the receptor's ability to activate downstream effectors.
Internalization: β-arrestin acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin. This initiates the process of receptor internalization, where the receptor-ligand complex is removed from the cell surface and sequestered into intracellular vesicles called endosomes. nih.govscience.gov
Key Phosphorylation Sites on the Human B2 Receptor:
Research has identified specific amino acid residues within the carboxyl tail of the human B2 receptor that are critical for its ligand-dependent internalization and phosphorylation. nih.gov Mutagenesis studies have highlighted the importance of three serine residues (at positions 339, 346, and 348) and two threonine residues (at positions 342 and 345). nih.gov The absence of these residues significantly impairs the receptor's ability to be internalized following agonist stimulation. nih.gov
Table 1: Key Residues in Human B2 Receptor Internalization
| Residue Type | Position | Function in Internalization |
|---|---|---|
| Serine | 339 | Critical for ligand-dependent internalization and phosphorylation. nih.gov |
| Threonine | 342 | Critical for ligand-dependent internalization and phosphorylation. nih.gov |
| Threonine | 345 | Critical for ligand-dependent internalization and phosphorylation. nih.gov |
| Serine | 346 | Critical for ligand-dependent internalization and phosphorylation. nih.gov |
Receptor Resensitization and Downregulation:
Once internalized, the B2 receptor can have two fates. It can be dephosphorylated within the endosomal compartment and recycled back to the cell surface, a process known as resensitization, which restores the cell's responsiveness to the ligand. Alternatively, the receptor can be targeted for degradation in lysosomes, a process termed downregulation. Downregulation leads to a long-term reduction in the total number of receptors available to the cell.
The specific characteristics of the B2 receptor ligand can influence the kinetics and extent of receptor desensitization and internalization. While no direct data exists for this compound, it is plausible that its interaction with the B2 receptor would initiate these canonical desensitization and internalization pathways. The precise kinetics and downstream consequences would likely depend on its binding affinity and efficacy as an agonist or antagonist at the B2 receptor.
Table 2: Proteins Involved in B2 Receptor Desensitization and Internalization
| Protein | Family/Type | Role in B2 Receptor Regulation |
|---|---|---|
| G protein-coupled receptor kinases (GRKs) | Serine/Threonine Kinases | Phosphorylate the activated B2 receptor, initiating desensitization. pitt.eduahajournals.org |
| β-arrestin | Adaptor Protein | Binds to the phosphorylated receptor, uncoupling it from G proteins and promoting internalization. nih.govscience.gov |
| Clathrin | Coat Protein | A key component of the endocytic machinery that facilitates the formation of vesicles for receptor internalization. nih.gov |
Advanced Research Methodologies and Techniques Applied to P Chloro Phe5,8 Bradykinin
Computational Chemistry and Molecular Modeling Approaches
Computational methods are pivotal in predicting and understanding the molecular interactions of bradykinin (B550075) analogs with their receptors. These in silico techniques provide insights that guide the synthesis and functional testing of novel compounds.
Ligand Docking and Molecular Dynamics Simulations for Receptor Complexes
The three-dimensional structure of the bradykinin B2 receptor, a G protein-coupled receptor (GPCR), is crucial for understanding how ligands like (P-Chloro-phe5,8)-bradykinin bind and elicit a response. Homology modeling is often employed to construct a model of the receptor, frequently using the structure of bovine rhodopsin as a template. nih.gov
Ligand Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For a bradykinin analog, this involves docking the molecule into the binding pocket of the B2 receptor model. This process can help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and receptor residues. For this compound, docking studies would be instrumental in predicting how the p-chlorophenylalanine substitutions at positions 5 and 8 influence its binding orientation compared to native bradykinin.
Molecular Dynamics (MD) Simulations are then used to study the dynamic behavior of the ligand-receptor complex over time. These simulations can reveal conformational changes in the receptor upon ligand binding, providing insights into the mechanism of receptor activation or inhibition. An MD simulation of this compound bound to the B2 receptor could illustrate how the chloro-substituents affect the stability of the complex and the conformational dynamics of the receptor. A proposed model of bradykinin bound to the rat B2 receptor has previously been developed, providing a foundation for such computational studies. acs.org
In Silico Prediction of Receptor Binding and Selectivity
Computational approaches are also used to predict the binding affinity and selectivity of bradykinin analogs for different receptor subtypes (e.g., B1 vs. B2). Structure-activity relationship (SAR) studies of bradykinin analogs have shown that substitutions at positions 5 and 8 are critical for activity. mdpi.com The replacement of phenylalanine with p-chlorophenylalanine can significantly alter the electronic and steric properties of the peptide, which in turn affects receptor binding. sci-hub.se
In silico methods can quantify these effects by calculating binding energies and predicting selectivity profiles. These predictions are valuable for prioritizing which analogs to synthesize and test experimentally, thereby accelerating the drug discovery process. For this compound, these predictive studies would focus on how the specific chloro-substitutions impact its affinity for the B2 receptor and its potential cross-reactivity with the B1 receptor.
Biophysical Characterization Techniques
Biophysical techniques provide quantitative data on the binding kinetics and thermodynamics of ligand-receptor interactions, offering a deeper understanding of the molecular forces driving these processes.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the binding kinetics of molecules in real-time. nih.govnih.govmdpi.com In a typical SPR experiment to study this compound, the B2 receptor would be immobilized on a sensor chip, and a solution containing the bradykinin analog would be flowed over the surface. The binding and dissociation of the analog are monitored by changes in the refractive index at the sensor surface.
Table 1: Illustrative SPR Kinetic Data for Bradykinin Analog Binding to B2 Receptor
| Compound | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Affinity (K_D) (nM) |
|---|---|---|---|
| Bradykinin | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |
| This compound | Data not available | Data not available | Data not available |
Isothermal Titration Calorimetry (ITC) for Energetic Characterization
Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat changes associated with molecular interactions. nih.gov It is used to determine the binding affinity (K_D_), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of a binding event.
In an ITC experiment for this compound, a solution of the analog would be titrated into a sample cell containing the B2 receptor. The heat released or absorbed during binding is measured, allowing for the determination of the thermodynamic parameters of the interaction. This information provides a complete thermodynamic profile of the binding process, revealing whether the interaction is enthalpically or entropically driven.
Table 2: Illustrative Thermodynamic Data from ITC for Bradykinin Analog Binding
| Compound | Affinity (K_D) (nM) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) |
|---|---|---|---|
| Bradykinin | 25 | -8.5 | 15 |
| This compound | Data not available | Data not available | Data not available |
Cell-Based Reporter Assays for High-Throughput Functional Screening
Cell-based reporter assays are powerful tools for screening large libraries of compounds to identify those that modulate the function of a target receptor. nih.govnih.gov These assays are typically performed in a high-throughput format, allowing for the rapid evaluation of many compounds.
For this compound, a cell line stably expressing the human bradykinin B2 receptor would be engineered to also contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by B2 receptor signaling (e.g., a calcium-sensitive promoter). When an agonist binds to the B2 receptor, it triggers an intracellular signaling cascade that leads to the expression of the reporter gene, which produces a measurable signal (e.g., light or color).
This type of assay can be used to determine the potency and efficacy of this compound as an agonist or to screen for its potential as an antagonist by measuring its ability to block the response to a known agonist. The results are typically expressed as EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Table 3: Illustrative Data from a Cell-Based Reporter Assay
| Compound | Agonist EC₅₀ (nM) | Antagonist IC₅₀ (nM) |
|---|---|---|
| Bradykinin | 1.5 | - |
| This compound | Data not available | Data not available |
Future Directions and Potential Research Avenues for P Chloro Phe5,8 Bradykinin
Development of Novel Bradykinin (B550075) Analogs Based on the (P-Chloro-phe5,8)-bradykinin Scaffold
The structural framework of this compound serves as a valuable template for the design of new and improved bradykinin receptor ligands. The substitution of phenylalanine residues at positions 5 and 8 with p-chlorophenylalanine is a key modification that has been shown to influence the peptide's activity. researchgate.net This strategic alteration provides a starting point for further structure-activity relationship (SAR) studies.
Future research will likely focus on:
Systematic modifications: Introducing a variety of natural and unnatural amino acids at different positions within the this compound sequence to probe the structural requirements for receptor binding and activation or inhibition.
Peptidomimetics and non-peptide analogs: Moving beyond traditional peptide structures to develop more stable and orally bioavailable compounds. This could involve creating molecules that mimic the essential pharmacophoric features of this compound.
Cyclic analogs: Investigating the impact of cyclization on the conformational rigidity and biological activity of this compound derivatives. sci-hub.se Research on other bradykinin analogs has shown that cyclization can lead to compounds with altered potency and selectivity. sci-hub.se
The development of such novel analogs is crucial for creating more potent and selective bradykinin receptor modulators, which could have therapeutic applications in conditions where the kallikrein-kinin system is dysregulated, such as inflammation and pain. acs.orgresearchgate.net
Exploration of Specific Cell and Tissue Responses in Diverse Biological Systems
While the effects of bradykinin and its analogs have been studied in various cell types, a more detailed exploration of the specific responses elicited by this compound across a wider range of biological systems is warranted. This includes investigating its impact on different cell lines and primary cells to understand its cell-type-specific effects.
Future research in this area should aim to:
Characterize downstream signaling pathways: Move beyond initial receptor binding and activation to delineate the specific intracellular signaling cascades triggered by this compound in different cell types. This could involve examining the activation of various G proteins, production of second messengers like inositol (B14025) phosphates and cyclic GMP, and activation of protein kinases. researchgate.netpitt.edunih.gov
Investigate tissue-specific effects: Examine the physiological and pathophysiological responses to this compound in various tissues, such as vascular smooth muscle, neurons, and immune cells. researchgate.netscience.govnih.gov This will help to build a comprehensive picture of its in vivo actions. For instance, studies on other bradykinin analogs have revealed distinct effects on prostaglandin (B15479496) synthesis in different cell types like fibroblasts and endothelial cells. researchgate.net
Utilize advanced imaging techniques: Employ high-resolution imaging techniques to visualize the subcellular localization of bradykinin receptors and the dynamic changes in cellular morphology and signaling upon stimulation with this compound.
These investigations will provide a more granular understanding of how this compound exerts its effects at the cellular and tissue levels, which is essential for predicting its therapeutic potential and potential side effects.
Advanced Pharmacological Profiling Strategies for Deeper Mechanistic Understanding
To gain a more profound insight into the mechanism of action of this compound, advanced pharmacological profiling strategies are necessary. These go beyond simple binding and functional assays to explore the nuances of its interaction with bradykinin receptors.
Key areas for future research include:
Receptor mutagenesis studies: Creating mutant bradykinin receptors with alterations in specific amino acid residues to identify the key interaction points for this compound. This approach has been successfully used to understand the binding of other ligands to G protein-coupled receptors. science.gov
Allosteric modulation: Investigating whether this compound can act as an allosteric modulator of bradykinin receptors, meaning it binds to a site distinct from the primary ligand binding site and modifies the receptor's response to the endogenous ligand, bradykinin.
Biased agonism: Exploring the possibility that this compound exhibits biased agonism, where it preferentially activates certain downstream signaling pathways over others. This phenomenon is increasingly recognized as an important feature of G protein-coupled receptor ligands and has significant implications for drug development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for (P-Chloro-phe⁵,⁸)-bradykinin, and how can purity be validated?
- Methodology : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Chlorination at positions 5 and 8 requires protected tyrosine residues and post-synthetic modification using chlorinating agents like N-chlorosuccinimide. Purification via reversed-phase HPLC (C18 column, gradient elution with 0.1% TFA in acetonitrile/water) ensures >95% purity. Characterization should include MALDI-TOF MS for molecular weight confirmation and ¹H/¹³C NMR to verify chloro-substitution .
- Critical Step : Optimize reaction stoichiometry to avoid over-chlorination, which can lead to byproducts. Validate purity using tandem mass spectrometry (MS/MS) and analytical HPLC with UV detection at 220 nm .
Q. How do structural modifications at positions 5 and 8 influence bradykinin receptor (B1/B2) binding affinity?
- Experimental Design : Use competitive radioligand binding assays with ³H-bradykinin on transfected HEK293 cells expressing B1 or B2 receptors. Compare IC₅₀ values of (P-Chloro-phe⁵,⁸)-bradykinin against native bradykinin. Include negative controls (e.g., receptor antagonists HOE-140 for B2) and validate receptor specificity via knockout models .
- Data Interpretation : Chlorination may enhance hydrophobic interactions but reduce hydrogen bonding. Report ΔG calculations from binding kinetics (SPR or ITC) to quantify thermodynamic impacts .
Advanced Research Questions
Q. What mechanisms underlie contradictory reports on (P-Chloro-phe⁵,⁸)-bradykinin’s pro-inflammatory vs. anti-inflammatory effects?
- Analysis Framework : Apply the FINER criteria to evaluate study designs. For example, in vitro models using primary endothelial cells may show IL-8 upregulation (pro-inflammatory) via NF-κB activation , while in vivo murine models may demonstrate anti-inflammatory effects due to B1 receptor desensitization .
- Resolution Strategy : Conduct dose-response studies across models, noting species-specific receptor expression (e.g., B1 upregulation in chronic inflammation). Use RNA-seq to identify divergent signaling pathways (e.g., MAPK vs. PI3K dominance) .
Q. How can in silico modeling improve the design of bradykinin analogs with selective receptor modulation?
- Methodology : Perform molecular dynamics (MD) simulations using GPCR crystal structures (e.g., B2 receptor PDB: 6PKK). Dock (P-Chloro-phe⁵,⁸)-bradykinin and analyze binding poses for chlorine interactions with residues like Phe²⁹⁶ and Leu¹⁰⁴. Validate predictions via alanine-scanning mutagenesis .
- Validation : Compare computational ΔG values with experimental SPR data. Use free-energy perturbation (FEP) to predict chlorination effects on binding kinetics .
Q. What are the limitations of current pharmacokinetic models for (P-Chloro-phe⁵,⁸)-bradykinin in renal disease studies?
- Critical Evaluation : Traditional compartmental models may underestimate renal clearance due to bradykinin’s rapid degradation by ACE and neprilysin. Incorporate enzyme kinetics (kcat/Kₘ for ACE) and physiologically based pharmacokinetic (PBPK) modeling to account for tissue-specific metabolism .
- Innovative Approach : Use CRISPR-edited ACE knockout rodents to isolate metabolite profiles. Quantify plasma stability via LC-MS/MS and correlate with hemodynamic responses .
Methodological Guidelines
- Reproducibility : Document synthesis protocols in Supporting Information per Beilstein standards, including raw NMR/MS spectra and HPLC chromatograms .
- Data Contradictions : Apply IB Chemistry Criterion F to assess systematic errors (e.g., batch variability in peptide synthesis) and validate findings via orthogonal assays (e.g., ELISA for cytokine levels vs. transcriptional reporters) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
